1,1-Dimethylguanidine Sulfate vs. Methylguanidine and Aminoguanidine: Comparative NOS Isoform Inhibition Potency Data
In a head-to-head comparative study, 1,1-dimethylguanidine was evaluated alongside aminoguanidine, N,N′-diaminoguanidine, methylguanidine, and L-NMMA for inhibition of NO formation across multiple assay systems. Against the vascular constitutive isoform of NO synthase (cNOS) in isolated rat mesenteric arteries and in vivo rat blood pressure models, 1,1-dimethylguanidine and L-NMMA were the most potent inhibitors, while aminoguanidine and N,N′-diaminoguanidine were the least potent [1]. Against the cytokine-inducible isoform (iNOS) in RINm5F cells, 1,1-dimethylguanidine was approximately 10-fold less potent than aminoguanidine/L-NMMA, but methylguanidine was 100-fold less potent [1].
| Evidence Dimension | Relative NOS isoform inhibition potency |
|---|---|
| Target Compound Data | 1,1-Dimethylguanidine: Most potent against cNOS (tied with L-NMMA); ~10× less potent than L-NMMA against iNOS |
| Comparator Or Baseline | Aminoguanidine: Most potent against iNOS, weak against cNOS; Methylguanidine: ~100× less potent than L-NMMA against iNOS; L-NMMA: reference standard |
| Quantified Difference | 1,1-Dimethylguanidine is 10-fold more potent than methylguanidine against iNOS; demonstrates high cNOS potency comparable to L-NMMA while aminoguanidine is minimally active against cNOS |
| Conditions | RINm5F cells (iNOS, nitrite production); isolated rat mesenteric arteries (cNOS, vasoconstriction); anesthetized rats (in vivo blood pressure) |
Why This Matters
This distinct isoform potency profile—high cNOS activity combined with moderate iNOS activity—makes 1,1-dimethylguanidine sulfate specifically suitable for studies requiring dual NOS inhibition, whereas aminoguanidine would fail to inhibit cNOS and methylguanidine would be too weak overall.
- [1] Hasan K, Heesen BJ, Corbett JA, et al. Inhibition of nitric oxide formation by guanidines. Eur J Pharmacol. 1993;249(1):101-106. doi:10.1016/0014-2999(93)90667-7 View Source
